molecular formula C12H19N3O5 B12664061 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine CAS No. 85896-24-8

6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine

Cat. No.: B12664061
CAS No.: 85896-24-8
M. Wt: 285.30 g/mol
InChI Key: WSJZHEFBLDADTG-UHFFFAOYSA-N
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Description

6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.

    Introduction of Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol and a suitable leaving group.

    Attachment of Oxiranylmethoxy Groups: The oxiranylmethoxy groups can be added through epoxidation reactions involving alkenes and peracids.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions may target the triazine ring or the oxiranylmethoxy groups, potentially yielding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine may have applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or reagent.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    6-Isopropoxy-1,3,5-triazine: Lacks the oxiranylmethoxy groups, potentially resulting in different chemical properties.

    4,6-Dimethoxy-1,3,5-triazine: Contains methoxy groups instead of oxiranylmethoxy groups, affecting reactivity and applications.

    6-Isopropoxy-4,6-dichloro-1,3,5-triazine: Chlorine substituents may impart different reactivity and biological activity.

Properties

CAS No.

85896-24-8

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

2,4-bis(oxiran-2-ylmethoxy)-4-propan-2-yloxy-1H-1,3,5-triazine

InChI

InChI=1S/C12H19N3O5/c1-8(2)20-12(19-6-10-4-17-10)14-7-13-11(15-12)18-5-9-3-16-9/h7-10H,3-6H2,1-2H3,(H,13,14,15)

InChI Key

WSJZHEFBLDADTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(N=CNC(=N1)OCC2CO2)OCC3CO3

Origin of Product

United States

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